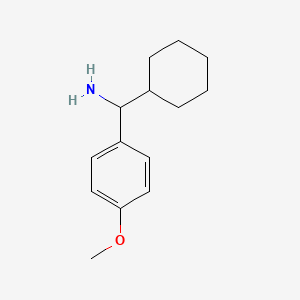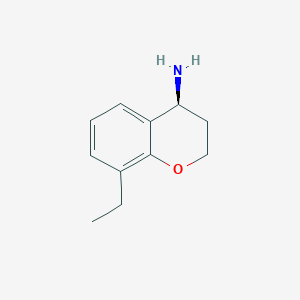
(S)-8-Ethylchroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-8-Ethylchroman-4-amine: is an organic compound belonging to the chroman family It is characterized by the presence of an ethyl group at the 8th position and an amine group at the 4th position on the chroman ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Ethylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative, such as chroman-4-one.
Ethylation: The chroman-4-one undergoes ethylation at the 8th position using ethyl bromide in the presence of a strong base like sodium hydride.
Reduction: The resulting 8-ethylchroman-4-one is then reduced to 8-ethylchroman-4-ol using a reducing agent such as lithium aluminum hydride.
Amination: Finally, the 8-ethylchroman-4-ol is converted to this compound through an amination reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (S)-8-Ethylchroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of N-substituted chroman-4-amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (S)-8-Ethylchroman-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-8-Ethylchroman-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
8-Ethylchroman-4-ol: A closely related compound with a hydroxyl group instead of an amine group.
8-Ethylchroman-4-one: The ketone derivative of the chroman ring.
4-Amino-2-methylchroman: Another chroman derivative with an amine group at the 4th position.
Uniqueness: (S)-8-Ethylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group at the 8th position and an amine group at the 4th position makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(4S)-8-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5,10H,2,6-7,12H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
NRBGQXPNOFAEMV-JTQLQIEISA-N |
Isomerische SMILES |
CCC1=C2C(=CC=C1)[C@H](CCO2)N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(CCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


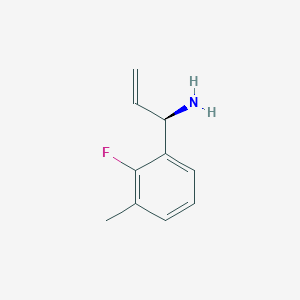
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
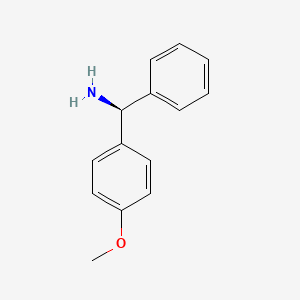

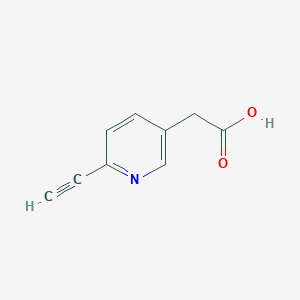
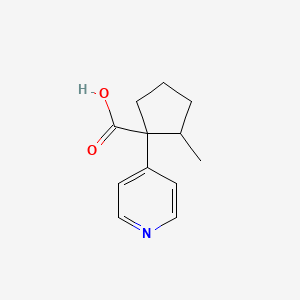
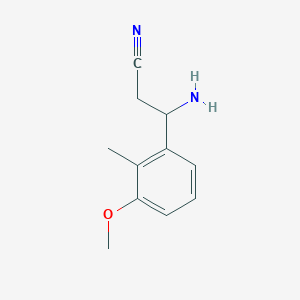

![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)
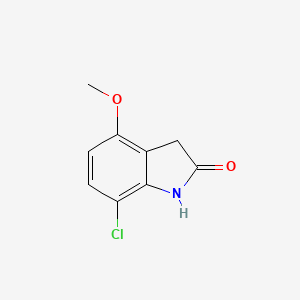
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
